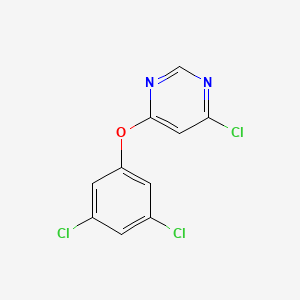
4-(3,5-Dichlorophenoxy)-6-chloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dichlorophenoxy)-6-chloropyrimidine is a chemical compound that features a pyrimidine ring substituted with a 3,5-dichlorophenoxy group and an additional chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenoxy)-6-chloropyrimidine typically involves the reaction of 3,5-dichlorophenol with 6-chloropyrimidine under specific conditions. The reaction may be catalyzed by bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) and carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dichlorophenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in solvents such as DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
Substitution Reactions: Products may include derivatives with substituted amine or thiol groups.
Oxidation and Reduction: Products may include oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dichlorophenoxy)-6-chloropyrimidine has a range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dichlorophenoxy)-6-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorophenoxyacetic Acid: A herbicide analogue with similar structural features.
3-(3,5-Dichlorophenoxy)benzaldehyde: Another compound with a 3,5-dichlorophenoxy group, used in different chemical applications
Uniqueness
4-(3,5-Dichlorophenoxy)-6-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C10H5Cl3N2O |
|---|---|
Molekulargewicht |
275.5 g/mol |
IUPAC-Name |
4-chloro-6-(3,5-dichlorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2O/c11-6-1-7(12)3-8(2-6)16-10-4-9(13)14-5-15-10/h1-5H |
InChI-Schlüssel |
SVAIQZJHJGHTOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)OC2=CC(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


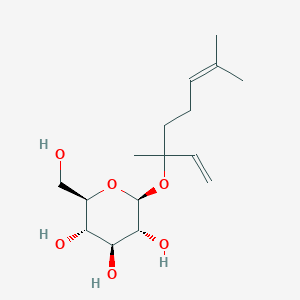
![N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14124712.png)
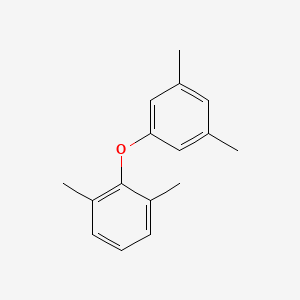
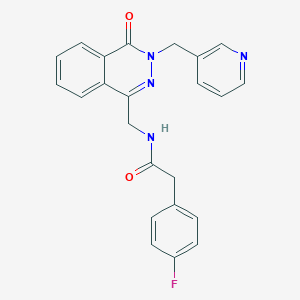
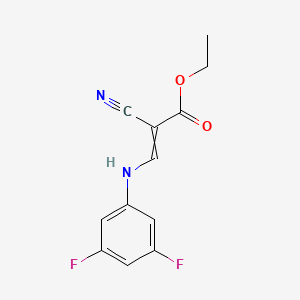
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124755.png)
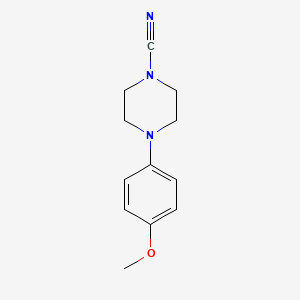
![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14124774.png)


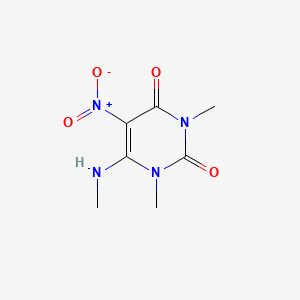
![Benzo[4,5][1,2,3]triazino[1,6-a]indole](/img/structure/B14124806.png)
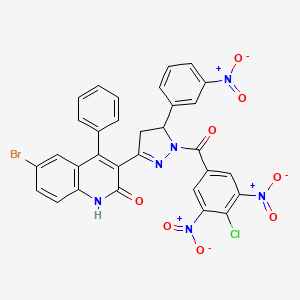
methanone](/img/structure/B14124810.png)
